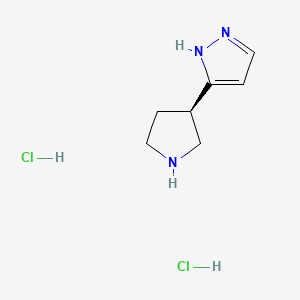
(R)-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-5-(Pyrrolidin-3-yl)-1H-pyrazol-dihydrochlorid ist eine Verbindung, die einen Pyrrolidinring enthält, der an einen Pyrazolring gebunden ist. Diese Verbindung ist aufgrund ihrer potenziellen Anwendungen in verschiedenen Bereichen, einschließlich der pharmazeutischen Chemie und der organischen Synthese, von Interesse. Das Vorhandensein sowohl von Pyrrolidin- als auch von Pyrazolringen in ihrer Struktur macht sie zu einem vielseitigen Molekül mit einzigartigen chemischen Eigenschaften.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (R)-5-(Pyrrolidin-3-yl)-1H-pyrazol-dihydrochlorid beinhaltet typischerweise den Aufbau der Pyrrolidin- und Pyrazolringe, gefolgt von deren Kupplung. Ein gängiges Verfahren ist die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Zum Beispiel kann der Pyrrolidinring aus cyclischen oder acyclischen Vorläufern synthetisiert werden, und der Pyrazolring kann durch Cyclisierungsreaktionen gebildet werden, die Hydrazine und 1,3-Diketone beinhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von (R)-5-(Pyrrolidin-3-yl)-1H-pyrazol-dihydrochlorid kann die mikrowellengestützte organische Synthese (MAOS) beinhalten, um die Synthese-Effizienz und Ausbeute zu verbessern . Diese Methode ermöglicht eine schnelle Erwärmung und präzise Steuerung der Reaktionsbedingungen, wodurch sie sich für die großtechnische Produktion eignet.
Chemische Reaktionsanalyse
Reaktionstypen
(R)-5-(Pyrrolidin-3-yl)-1H-pyrazol-dihydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen Nukleophile bestimmte funktionelle Gruppen ersetzen.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu entsprechenden Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
(R)-5-(Pyrrolidin-3-yl)-1H-pyrazol-dihydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologie: Die Verbindung wird in Studien zur Enzyminhibition und Rezeptorbindung aufgrund ihrer einzigartigen Struktur verwendet.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien und Katalysatoren eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von (R)-5-(Pyrrolidin-3-yl)-1H-pyrazol-dihydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Pyrrolidinring kann an das aktive Zentrum von Enzymen binden und deren Aktivität hemmen, während der Pyrazolring mit Rezeptorstellen interagieren kann und deren Funktion moduliert . Diese Interaktionen können zu verschiedenen biologischen Wirkungen führen, darunter Enzyminhibition und Rezeptormodulation.
Analyse Chemischer Reaktionen
Types of Reactions
®-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
®-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of ®-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring may bind to the active site of enzymes, inhibiting their activity, while the pyrazole ring can interact with receptor sites, modulating their function . These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrrolon-Derivate: Diese Verbindungen enthalten ebenfalls einen Pyrrolidinring und zeigen ähnliche biologische Aktivitäten.
Pyrazol-Derivate: Verbindungen mit einem Pyrazolring, wie z. B. 1H-Pyrazolo[3,4-b]pyridine, weisen strukturelle Ähnlichkeiten und biologische Aktivitäten auf.
Einzigartigkeit
(R)-5-(Pyrrolidin-3-yl)-1H-pyrazol-dihydrochlorid ist aufgrund der Kombination von Pyrrolidin- und Pyrazolringen in seiner Struktur einzigartig. Dieses Zwei-Ring-System bietet einen einzigartigen Satz chemischer und biologischer Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C7H13Cl2N3 |
|---|---|
Molekulargewicht |
210.10 g/mol |
IUPAC-Name |
5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-3-8-5-6(1)7-2-4-9-10-7;;/h2,4,6,8H,1,3,5H2,(H,9,10);2*1H/t6-;;/m1../s1 |
InChI-Schlüssel |
BPPOZVKCXTVITL-QYCVXMPOSA-N |
Isomerische SMILES |
C1CNC[C@@H]1C2=CC=NN2.Cl.Cl |
Kanonische SMILES |
C1CNCC1C2=CC=NN2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















